molecular formula C13H10N4S B1448971 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine CAS No. 2088942-53-2

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine

Cat. No.: B1448971
CAS No.: 2088942-53-2
M. Wt: 254.31 g/mol
InChI Key: NLJSUWYYLFKTNE-UHFFFAOYSA-N
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Description

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridine and pyrimidine rings to their respective dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of pyridine and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antioxidant and anti-inflammatory activities.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: A closely related compound with a thiol group instead of an amine group.

    4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione: Another related compound with a thione group.

Uniqueness

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine is unique due to its amine functionality, which can participate in a wider range of chemical reactions compared to its thiol and thione analogs. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(6-thiophen-2-ylpyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c14-13-15-6-5-10(17-13)9-3-4-11(16-8-9)12-2-1-7-18-12/h1-8H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJSUWYYLFKTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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